Butanoic acid, 4-(2-oxocyclopentyl)-
Description
Butanoic acid, 4-(2-oxocyclopentyl)-, is a carboxylic acid derivative featuring a cyclopentanone ring (2-oxocyclopentyl) attached to the fourth carbon of the butanoic acid backbone. This structure confers unique physicochemical properties, such as intermediate lipophilicity due to the ketone group and cyclopentane ring, which may influence bioavailability and receptor interactions.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(2-oxocyclopentyl)butanoic acid |
InChI |
InChI=1S/C9H14O3/c10-8-5-1-3-7(8)4-2-6-9(11)12/h7H,1-6H2,(H,11,12) |
InChI Key |
QWRLDLXYFIADDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Butanoic acid, 4-(2-oxocyclopentyl)- with three classes of structurally related compounds: (1) arylalkylpropanoic acids (e.g., NSAIDs), (2) γ-oxo-substituted butanoic acids (e.g., fenbufen), and (3) cyclopentane/cyclopentanone derivatives.
Structural and Functional Comparison
Key Observations :
- Cyclopentanone vs. Aryl Substitution: The 2-oxocyclopentyl group in the target compound may enhance steric hindrance compared to planar aromatic substituents in fenbufen or ibuprofen. This could reduce COX inhibition but improve selectivity for non-COX targets .
- Ketone Functionality: The γ-oxo group in fenbufen is known to enhance anti-inflammatory activity compared to non-oxo analogs.
- Cytotoxicity: β-Hydroxy-β-arylalkylpropanoic acids (structurally closer to the target compound) exhibit moderate cytotoxicity against HeLa cells (IC₅₀ ~62–183 μM) but minimal toxicity toward healthy PBMCs (IC₅₀ >300 μM), suggesting a favorable therapeutic window .
Pharmacodynamic and Pharmacokinetic Insights
- Anti-inflammatory Activity: Fenbufen’s γ-oxo group facilitates prodrug activation, releasing biphenylacetic acid (active metabolite). The target compound’s cyclopentanone may similarly act as a metabolic trigger, though its exact pathway remains uncharacterized .
- Gastric Tolerability: Cycloalkyl-substituted acids (e.g., ’s β-hydroxy derivatives) show improved gastric safety compared to traditional NSAIDs like ibuprofen, which inhibit COX-1 in the stomach lining. The absence of free phenolic or carboxylic groups in the target compound may further reduce gastric irritation .
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